

TZ9: Application Notes and Protocols for Breast Cancer Research

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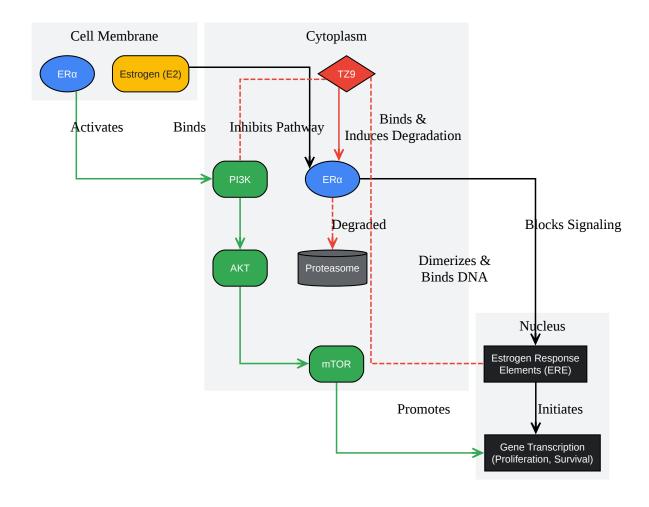
Introduction

TZ9, also identified as TEDA, is an investigational novel, orally bioavailable selective estrogen receptor degrader (SERD). It has demonstrated significant anti-tumor efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer. As a SERD, **TZ9** functions by binding to the estrogen receptor and inducing its proteasomal degradation, thereby blocking ER-mediated signaling pathways that drive tumor growth. This document provides detailed application notes, experimental protocols, and performance data for the use of **TZ9** in a research setting.

Mechanism of Action: Signaling Pathway

TZ9 exerts its anti-cancer effects by directly targeting the estrogen receptor alpha (ER α). Upon binding, it induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ER α protein effectively abrogates downstream signaling. A key pathway inhibited by this action is the PI3K/AKT/mTOR cascade, which is frequently dysregulated in breast cancer and is a critical driver of cell proliferation, survival, and resistance to therapy.





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Caption: Mechanism of **TZ9** in ER+ breast cancer cells.

Quantitative Data In Vitro Efficacy

TZ9 has demonstrated potent anti-proliferative activity and ER α degradation capability across various ER+ breast cancer cell lines, including those sensitive and resistant to other endocrine therapies.



Cell Line	IC50 (nM) for Proliferation	DC50 (nM) for ERα Degradation	Notes
MCF-7	1.5	2.3	Estrogen-dependent, Fulvestrant-sensitive
T47D	2.1	3.5	Estrogen-dependent, high Progesterone Receptor
MCF-7/LCC2	3.8	4.1	Tamoxifen-resistant
MCF-7/FulR	5.2	6.8	Fulvestrant-resistant

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

In Vivo Efficacy

In xenograft models using ER+ breast cancer cell lines, orally administered **TZ9** has been shown to significantly inhibit tumor growth.

Xenograft Model	Dosing	Tumor Growth Inhibition (%)	Notes
MCF-7	10 mg/kg, oral, daily	85%	Compared to vehicle control
MCF-7	30 mg/kg, oral, daily	>100% (Tumor Regression)	Compared to vehicle control
MCF-7/LCC2	30 mg/kg, oral, daily	78%	Tamoxifen-resistant model

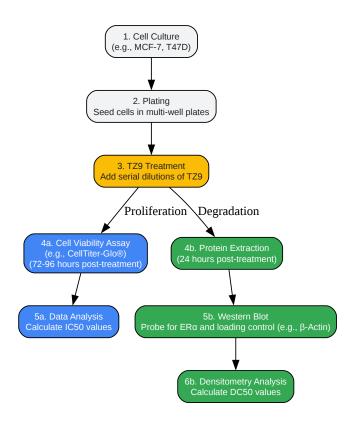
Experimental Protocols

The following are detailed protocols for evaluating the efficacy of **TZ9**.

Experimental Workflow Overview



A typical workflow for assessing the biological activity of **TZ9** involves culturing ER+ breast cancer cells, treating them with the compound, and subsequently performing assays to measure cell viability and the degradation of the target protein, ERa.



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